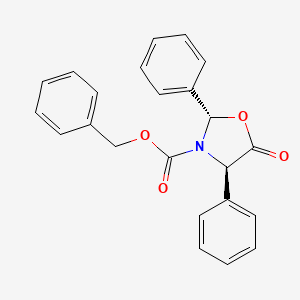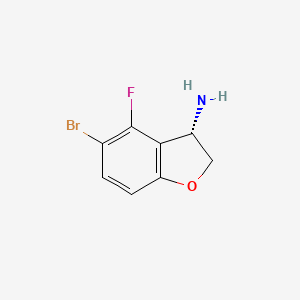
tert-Butyl (R)-2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl ®-2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride is a chemical compound that features a tert-butyl group, a benzyl group, and a piperazine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride typically involves the protection of the amine group in the piperazine ring with a tert-butyl carbamate (Boc) groupThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group. This method is preferred over traditional batch processes due to its higher efficiency and versatility .
化学反应分析
Types of Reactions
tert-Butyl ®-2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and methyl positions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reagents and conditions used .
科学研究应用
Chemistry
In chemistry, tert-Butyl ®-2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in synthetic organic chemistry .
Biology
In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine
In medicinal chemistry, tert-Butyl ®-2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride is explored for its potential therapeutic properties. It is investigated for its role in drug design and development, particularly in the synthesis of pharmaceutical agents .
Industry
In the industrial sector, this compound is used in the production of various chemical intermediates and active pharmaceutical ingredients (APIs). Its stability and reactivity make it suitable for large-scale chemical manufacturing .
作用机制
The mechanism of action of tert-Butyl ®-2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, while the benzyl and piperazine moieties interact with the target sites, leading to the desired biological or chemical effect .
相似化合物的比较
Similar Compounds
- tert-Butyl ®-2-benzylpiperazine-1-carboxylate
- tert-Butyl ®-4-methylpiperazine-1-carboxylate
- Benzyl ®-2-benzyl-4-methylpiperazine-1-carboxylate
Uniqueness
tert-Butyl ®-2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride is unique due to the combination of its tert-butyl, benzyl, and methyl groups, which confer specific reactivity and stability. This makes it distinct from other similar compounds that may lack one or more of these functional groups .
属性
IUPAC Name |
tert-butyl (2R)-2-benzyl-4-methylpiperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-17(2,3)21-16(20)19-11-10-18(4)13-15(19)12-14-8-6-5-7-9-14;/h5-9,15H,10-13H2,1-4H3;1H/t15-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERVKGMXGHCVBD-XFULWGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CC2=CC=CC=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1CC2=CC=CC=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3S)-8-[(2-methylpropan-2-yl)oxycarbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B8218794.png)
![2-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-one](/img/structure/B8218800.png)




![N2-[(phenylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine](/img/structure/B8218836.png)
![Methyl4-hydroxybenzo[4,5]thieno[3,2-C]pyridine-3-carboxylate](/img/structure/B8218839.png)
![(NE,S)-N-[(5-chloropyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8218842.png)
![Ethyl 6-azaspiro[3.4]octane-8-carboxylate hcl](/img/structure/B8218848.png)


![1-Ethyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B8218871.png)

